2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
CAS No.: 1060178-26-8
Cat. No.: VC11946422
Molecular Formula: C13H12ClNOS
Molecular Weight: 265.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060178-26-8 |
|---|---|
| Molecular Formula | C13H12ClNOS |
| Molecular Weight | 265.76 g/mol |
| IUPAC Name | 2-chloro-N-(2-thiophen-3-ylethyl)benzamide |
| Standard InChI | InChI=1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |
| Standard InChI Key | IEDAVNKOLNWPKG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A benzamide backbone with a chlorine substituent at the 2-position of the aromatic ring.
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An ethyl linker connecting the amide nitrogen to a thiophen-3-yl group.
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A thiophene heterocycle, a five-membered aromatic ring containing sulfur .
The IUPAC name, 2-chloro-N-(2-thiophen-3-ylethyl)benzamide, reflects this arrangement. The SMILES representation and InChIKey IEDAVNKOLNWPKG-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step process:
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Activation of 2-chlorobenzoic acid to its acyl chloride using thionyl chloride () or other chlorinating agents.
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Amide coupling with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack.
The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions to prevent hydrolysis. Yields are optimized by controlling stoichiometry, temperature, and reaction time.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. This method reduces side reactions and improves reproducibility compared to batch processes.
Biological Activity and Mechanisms
Receptor Interactions
Structural analogs of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide, such as 2-amino-3-benzoylthiophenes, exhibit allosteric modulation of adenosine receptors (e.g., A and A), which are implicated in antiarrhythmic and neuroprotective pathways . The thiophene moiety may enhance binding to hydrophobic pockets in receptor subtypes, though direct evidence for this compound remains speculative .
Table 2: Reported Biological Activities of Structural Analogs
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for designing:
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CNS-targeted agents: Modifications to the ethyl linker or thiophene group may improve blood-brain barrier permeability .
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Anticancer drugs: Chlorine substitution enhances electrophilicity, enabling covalent binding to oncogenic targets.
Structure-Activity Relationship (SAR) Studies
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Chlorine position: Moving the chlorine to the 3- or 4-position reduces activity, highlighting the importance of ortho-substitution.
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Thiophene substitution: Replacing thiophen-3-yl with thiophen-2-yl decreases solubility but increases lipophilicity.
Computational and Analytical Characterization
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level predict:
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Electrophilic regions: Localized on the chlorine atom and carbonyl group .
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Nucleophilic regions: Associated with the thiophene sulfur and amide nitrogen .
Spectroscopic Data
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